Butanoic acid, 4-(methylphenylamino)-

Catalog No.
S3338931
CAS No.
26488-79-9
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoic acid, 4-(methylphenylamino)-

CAS Number

26488-79-9

Product Name

Butanoic acid, 4-(methylphenylamino)-

IUPAC Name

4-(N-methylanilino)butanoic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14)

InChI Key

QGFFPYGZQUFNIS-UHFFFAOYSA-N

SMILES

CN(CCCC(=O)O)C1=CC=CC=C1

Canonical SMILES

CN(CCCC(=O)O)C1=CC=CC=C1

Butanoic acid, 4-(methylphenylamino)-, also known as 4-(methylphenylamino)butanoic acid, is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol. It is characterized by a butanoic acid backbone substituted with a 4-(methylphenylamino) group. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry. Its structural formula features a carboxylic acid functional group (-COOH) and an amine group (-NH) linked to a phenyl ring, which contributes to its unique chemical properties .

There is no current scientific research available on the mechanism of action of N-MAMBA. Its structural similarity to psychoactive compounds suggests a potential for interaction with neurotransmitter systems in the brain, but specific mechanisms and effects are unknown and require investigation [].

Typical of carboxylic acids and amines:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: It can react with amines to form amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler amines or hydrocarbons.
  • Acid-Base Reactions: The carboxylic acid group can donate protons in acidic environments and accept protons in basic conditions.

These reactions highlight its versatility in synthetic organic chemistry .

There are various methods for synthesizing butanoic acid, 4-(methylphenylamino)-:

  • Direct Amination: This method involves the reaction of butanoic acid with an appropriate methylphenylamine under acidic or basic conditions.
  • Reduction Reactions: Starting from related compounds such as butanamide or other aromatic derivatives can lead to the formation of this compound through reduction processes.
  • Multi-step Synthesis: Utilizing intermediates from known reactions involving carboxylic acids and amines can yield butanoic acid, 4-(methylphenylamino)- through a series of controlled reactions.

These synthetic routes can be optimized based on desired yields and purity levels .

Butanoic acid, 4-(methylphenylamino)- has potential applications in:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique structural features.
  • Biochemical Research: Investigating metabolic pathways and enzyme interactions.
  • Agricultural Chemicals: Potential use as a herbicide or pesticide based on its biological activity.

Its ability to interact with various biological systems makes it a candidate for further research in these areas .

Several compounds share structural similarities with butanoic acid, 4-(methylphenylamino)-. Here are some examples:

Compound NameMolecular FormulaKey Features
Butanoic AcidC₄H₈O₂Simple carboxylic acid without amine group
4-Aminobutanoic AcidC₄H₉N₁O₂Contains an amino group instead of phenyl
Phenylbutanoic AcidC₉H₈O₂Phenyl substitution without amino group
3-(Methylphenyl)butanoic AcidC₁₂H₁₄O₂Different position for methyl substitution

Butanoic acid, 4-(methylphenylamino)- is unique due to the combination of both the butanoic acid moiety and the methylphenylamino group, which may confer distinct biochemical properties compared to these similar compounds .

XLogP3

1.9

Wikipedia

Butanoic acid, 4-(methylphenylamino)-

Dates

Modify: 2023-08-19

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